4-Bromo-3',3''-dichlorotrityl alcohol

Description

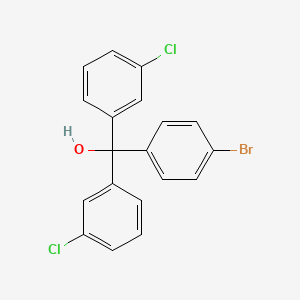

4-Bromo-3',3''-dichlorotrityl alcohol (CAS: 845790-85-4) is a halogenated trityl alcohol derivative, structurally characterized by a central methanol group attached to a triphenylmethyl (trityl) scaffold. The trityl group is substituted with one bromine atom on the para position of the central benzene ring and two chlorine atoms on the meta positions of the adjacent benzene rings. This compound is primarily utilized in organic synthesis as a protecting group for hydroxyl functionalities, particularly in oligonucleotide and peptide chemistry due to its stability under acidic conditions and selective deprotection properties .

Properties

Molecular Formula |

C19H13BrCl2O |

|---|---|

Molecular Weight |

408.1 g/mol |

IUPAC Name |

(4-bromophenyl)-bis(3-chlorophenyl)methanol |

InChI |

InChI=1S/C19H13BrCl2O/c20-16-9-7-13(8-10-16)19(23,14-3-1-5-17(21)11-14)15-4-2-6-18(22)12-15/h1-12,23H |

InChI Key |

AOFJKERAGUXGMZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)Br)(C3=CC(=CC=C3)Cl)O |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)Br)(C3=CC(=CC=C3)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Bromo-3',3''-Dichlorotrityl Alcohol (CAS: 845790-86-5)

- Structural Difference : The bromine and chlorine substituents are swapped, with bromine on the meta position of the central benzene ring and chlorines on the meta positions of the adjacent rings.

- Molecular Formula : C₁₉H₁₃BrCl₂O (MW: 408.12) .

- Key Properties :

- Higher steric hindrance due to bromine’s larger atomic radius in the meta position.

- Slightly reduced solubility in polar solvents compared to the 4-bromo isomer.

- Applications : Less commonly used than the 4-bromo isomer, but preferred in syntheses requiring meta-substitution stability .

4-Bromo-3',3''-Difluorotrityl Alcohol (CAS: 845790-81-0)

- Structural Difference : Chlorine atoms replaced by fluorine at the meta positions.

- Molecular Formula : C₁₉H₁₃BrF₂O (MW: 375.21) .

- Key Properties :

- XLogP3 : 5.1 (higher lipophilicity due to fluorine’s electronegativity).

- Reduced molecular weight (375.21 vs. 408.12 for dichloro analog).

- Enhanced stability under basic conditions but lower thermal stability.

- Safety : Requires precautions against skin/eye contact and inhalation (similar to dichloro analog) .

- Applications : Useful in fluorinated drug intermediates and high-resolution crystallography due to fluorine’s low electron density .

3-Bromo-4',4''-Dimethoxytrityl Alcohol (CAS: 845790-76-3)

- Structural Difference : Chlorines replaced by methoxy (-OCH₃) groups at para positions.

- Molecular Formula : C₂₁H₁₉BrO₃ (MW: 407.28) .

- Key Properties :

- Increased solubility in polar solvents (methoxy groups enhance hydrogen bonding).

- Lower chemical reactivity due to electron-donating methoxy substituents.

- Applications : Ideal for syntheses requiring orthogonal protection strategies, such as carbohydrate chemistry .

Comparative Data Table

Research Findings and Industrial Relevance

- Reactivity Trends :

- Chlorine-substituted analogs (e.g., 845790-85-4) exhibit superior leaving group ability in nucleophilic substitutions compared to fluorine or methoxy derivatives .

- Fluorinated analogs (e.g., 845790-81-0) are more resistant to oxidative degradation but require specialized handling due to fluorine’s reactivity .

- Cost and Availability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.